2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
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Overview
Description
2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a phenoxy group attached to an acetamide moiety linked to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide typically involves multiple steps. One common synthetic route includes the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide can be compared to other thiazole derivatives, such as 2-methoxy-N-(1,3-thiazol-2-yl)benzamide and 2-phenoxy-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)acetamide These compounds share similar structural features but may differ in their biological activities and applications
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(16-13-14-6-7-20-13)8-15-12(18)9-19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWWSXGTCBNYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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